Comparative Lipophilicity Profile Against Methyl Benzofuran-6-carboxylate
The introduction of the 4-methoxy group increases the compound's lipophilicity relative to its unsubstituted analog. The target compound demonstrates a computed logP of 2.46 , which is higher than the 2.22 observed for methyl benzofuran-6-carboxylate. This ~10% increase in logP can influence membrane permeability and off-target binding profiles.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | cLogP = 2.46 |
| Comparator Or Baseline | Methyl benzofuran-6-carboxylate (CAS 588703-29-1): cLogP = 2.22 |
| Quantified Difference | ΔcLogP = 0.24 |
| Conditions | ALOGPS / ChemSrc computational prediction |
Why This Matters
For procurement in medicinal chemistry, a higher logP can be a critical design factor for targets with hydrophobic binding pockets, and verifying this difference is essential to avoid selecting an inactive analog.
